1-[5-(2-chlorophenoxy)pentyl]piperidine
Description
Properties
IUPAC Name |
1-[5-(2-chlorophenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c17-15-9-3-4-10-16(15)19-14-8-2-7-13-18-11-5-1-6-12-18/h3-4,9-10H,1-2,5-8,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYJFXQTQEJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2-chlorophenoxy)pentyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 1-bromopentane to form 1-(2-chlorophenoxy)pentane. This intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as column chromatography may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
1-[5-(2-chlorophenoxy)pentyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(2-chlorophenoxy)pentyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antipsychotic agent. Its piperidine moiety is known to interact with various neurotransmitter receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[5-(2-chlorophenoxy)pentyl]piperidine involves its interaction with specific molecular targets in the body. The compound’s piperidine ring is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and antipsychotic effects. The chlorophenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between 1-[5-(2-chlorophenoxy)pentyl]piperidine and related compounds:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 2-chlorophenoxy group in the target compound may enhance hydrophobic interactions in receptor binding pockets, akin to the 1,3-benzodioxol group in piperine, which contributes to its chemopreventive activity by modulating cytochrome P450 enzymes .
Molecular Weight and Pharmacokinetics :
- The target compound’s estimated molecular weight (~279.8 g/mol) is lower than nizubaglustat (433.5 g/mol), suggesting better membrane permeability but shorter half-life due to reduced metabolic stability .
Agrochemical Relevance: Fenpropidin () shares a piperidine core but employs a cumylphenyl substituent for antifungal activity. The target compound’s 2-chlorophenoxy group may similarly confer pesticidal properties via disruption of fungal membranes or enzyme inhibition .
Receptor Binding and Conformational Flexibility: highlights that piperidine derivatives with larger hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine) exhibit altered orientations in sigma-1 receptor binding pockets (RMSD > 4 Å). The target compound’s pentyl chain and chlorophenoxy group may adopt distinct conformations, optimizing interactions with helices α4/α5 or analogous regions in other targets .
Q & A
Basic: What safety protocols are critical when handling 1-[5-(2-chlorophenoxy)pentyl]piperidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves inspected prior to use and chemical-resistant lab coats. Avoid skin contact by employing proper glove removal techniques .
- Respiratory Protection: For aerosol exposure, use NIOSH-approved P95 respirators (US) or EN 143-certified P1 masks (EU). Higher protection requires OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
- Ventilation: Ensure local exhaust ventilation in areas where dust or aerosols may form .
- Storage: Store in a dry, temperature-controlled environment away from incompatible materials .
Basic: Which spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves atomic-level geometry, as demonstrated in piperidine derivative studies (e.g., bond angles: C7–C12–C13 = 119.32°, C11–C12–C13 = 121.72°) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., chlorophenoxy protons resonate at δ 7.2–7.5 ppm) .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ = 287.35) .
Advanced: How can computational chemistry optimize reaction pathways for synthesizing chlorophenoxy-piperidine derivatives?
Methodological Answer:
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Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
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Data-Driven Screening: Apply machine learning to analyze reaction databases, identifying optimal solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C) .
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Example Workflow:
Step Method Outcome 1 Quantum mechanics/molecular mechanics (QM/MM) Predicts steric hindrance at piperidine nitrogen 2 Transition state analysis Identifies energy barriers for chlorophenoxy coupling
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Validation: Use HPLC (≥97% purity) to rule out impurities affecting bioactivity .
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., pH 7.4, 37°C) .
- Receptor Binding Assays: Use radioligand displacement studies to confirm target specificity (e.g., σ-receptor affinity vs. off-target effects) .
Basic: What parameters govern synthesis yield optimization for this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the chlorophenoxy group .
- Temperature Control: Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .
- Catalyst Use: K₂CO₃ or NaH promotes deprotonation of piperidine nitrogen, improving coupling efficiency .
Advanced: How does the chlorophenoxy substituent influence intermolecular interactions?
Methodological Answer:
- Crystal Packing Analysis: Chlorine’s electronegativity induces dipole-dipole interactions, stabilizing crystal lattices (e.g., C–Cl···π interactions at 3.4 Å) .
- Hydrogen Bonding: The ether oxygen participates in H-bonding with water, affecting solubility (logP ≈ 3.2) .
- Torsional Strain: The pentyl linker’s flexibility (rotatable bonds = 5) modulates conformational stability .
Advanced: What methodologies assess the environmental impact of chlorinated piperidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
